

# A Comparative Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of Benzopinacol

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## Compound of Interest

Compound Name: *Benzopinacol*

Cat. No.: *B1666686*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Methodological Guide

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **benzopinacol**. It serves as a practical resource for researchers, scientists, and professionals in drug development, offering a direct comparison with structurally related compounds and a detailed experimental protocol for spectral acquisition. The presented data and methodologies are intended to facilitate the accurate identification and characterization of **benzopinacol** in various research and development settings.

## Spectroscopic Data Summary

The chemical shifts ( $\delta$ ) in NMR spectroscopy are indicative of the local electronic environment of the nuclei. Due to its high degree of symmetry, the NMR spectra of **benzopinacol** are relatively simple. The molecule possesses a C2 axis of symmetry, rendering the four phenyl groups and the two hydroxyl groups chemically equivalent.

## Benzopinacol: $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The following tables summarize the key quantitative data from the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **benzopinacol**, with deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.

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**<sup>1</sup>H NMR Data of Benzopinacol in CDCl<sub>3</sub>**

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Chemical Shift (ppm)	Assignment
7.45 - 6.98	Aromatic Protons (Ar-H)
3.02	Hydroxyl Protons (-OH)

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**<sup>13</sup>C NMR Data of Benzopinacol in CDCl<sub>3</sub>**

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Chemical Shift (ppm)	Assignment
144.17	Quaternary Aromatic Carbon (C-Ar, attached to the carbinol carbon)
128.61	Aromatic Carbon (C-Ar)
127.29	Aromatic Carbon (C-Ar)
126.93	Aromatic Carbon (C-Ar)
83.05	Carbinol Carbon (-C-OH)[1][2]

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## Comparative Spectral Analysis

To provide a clearer understanding of the unique spectral features of **benzopinacol**, this section compares its NMR data with those of two related compounds: **benzopinacolone** (the product of the pinacol rearrangement of **benzopinacol**) and **benzil**.

Compound	Key $^1\text{H}$ NMR Signals ( $\text{CDCl}_3$ , ppm)	Key $^{13}\text{C}$ NMR Signals ( $\text{CDCl}_3$ , ppm)	Distinguishing Features
Benzopinacol	7.45 - 6.98 (Ar-H), 3.02 (-OH) <sup>[1][3]</sup>	144.17, 128.61, 127.29, 126.93 (Ar-C), 83.05 (-C-OH) <sup>[1][2]</sup>	Presence of a hydroxyl proton signal and a carbinol carbon signal. Absence of a carbonyl signal.
Benzopinacolone	~7.8 - 7.1 (Ar-H)	~198.8 (C=O), Aromatic signals <sup>[4]</sup>	Absence of a hydroxyl proton signal. Presence of a downfield carbonyl carbon signal.
Benzil	~8.0 - 7.5 (Ar-H)	~194.5 (C=O), Aromatic signals	Absence of a hydroxyl proton signal. Presence of a characteristic downfield carbonyl carbon signal.

The most significant difference is the absence of a carbonyl (C=O) signal in the  $^{13}\text{C}$  NMR spectrum of **benzopinacol** and the presence of a distinct carbinol carbon (-C-OH) signal at approximately 83.05 ppm.<sup>[1][2]</sup> In contrast, both **benzopinacolone** and benzil exhibit characteristic downfield signals for their carbonyl carbons.

## Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **benzopinacol**.

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of the **benzopinacol** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Ensure the solvent is of high purity to avoid extraneous signals.
- Transfer the solution to a clean, dry 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

## 2. NMR Spectrometer Setup:

- The spectra can be acquired on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz).
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.

## 3. $^1\text{H}$ NMR Acquisition Parameters:

- Number of Scans (NS): 16-32 (can be adjusted based on sample concentration)
- Relaxation Delay (D1): 1-2 seconds
- Acquisition Time (AQ): 2-4 seconds
- Spectral Width (SW): Approximately 16 ppm (centered around 5-6 ppm)
- Temperature: 298 K (25 °C)

## 4. $^{13}\text{C}$ NMR Acquisition Parameters:

- Number of Scans (NS): 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): Approximately 200-250 ppm (centered around 100 ppm)
- Decoupling: Proton broadband decoupling is typically used to simplify the spectrum.

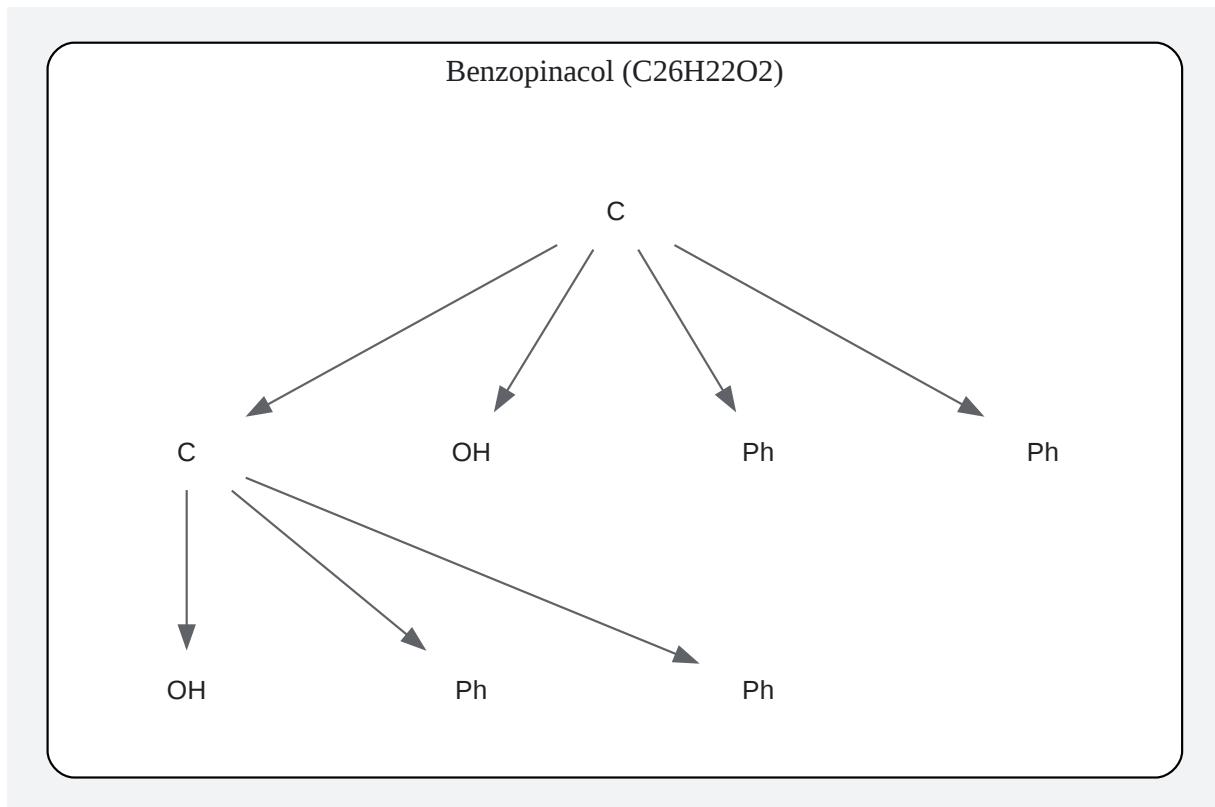
- Temperature: 298 K (25 °C)

#### 5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  NMR,  $\delta = 77.16$  ppm for  $^{13}\text{C}$  NMR).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

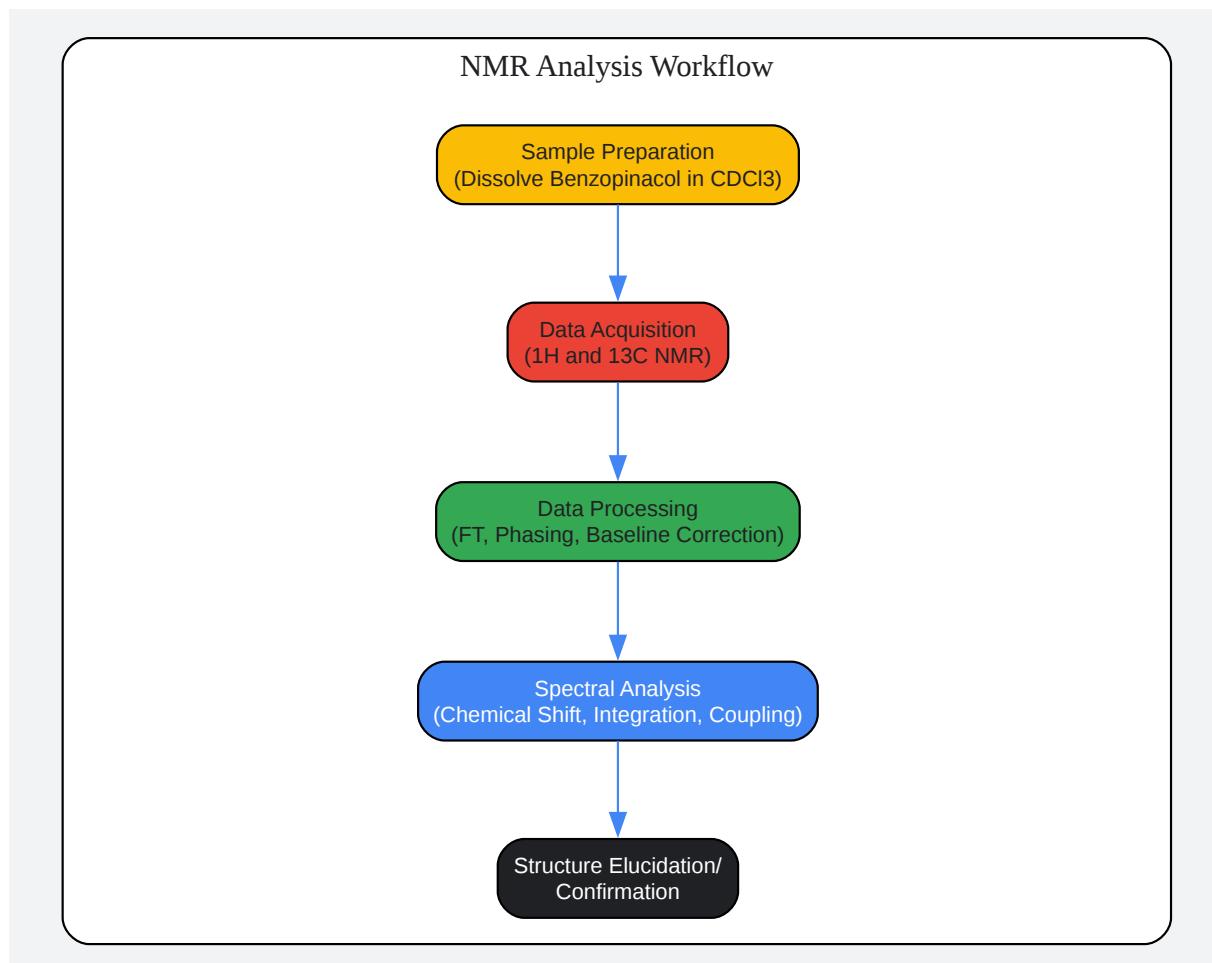
## Visualizing Structure and Workflow

To further aid in the understanding of **benzopinacol**'s NMR analysis, the following diagrams, generated using the DOT language, illustrate the molecular structure and the experimental workflow.



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Caption: Molecular structure of **benzopinacol** highlighting its key functional groups.



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Caption: A streamlined workflow for the NMR analysis of organic compounds.

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